An In-depth Technical Guide to the Chemical Properties of 2-Methylpyrimidine-5-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpyrimidine-5-carbonitrile (CAS No: 5506-97-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and includes a detailed experimental protocol for its synthesis. The information is presented to support research and development activities requiring a thorough understanding of this molecule.
Chemical and Physical Properties
2-Methylpyrimidine-5-carbonitrile is a solid at room temperature with a defined melting point. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | --INVALID-LINK-- |
| Molecular Weight | 119.12 g/mol | --INVALID-LINK-- |
| Melting Point | 72 °C | --INVALID-LINK-- |
| Boiling Point | 223.5 °C at 760 mmHg | --INVALID-LINK-- |
| CAS Number | 5506-97-8 | --INVALID-LINK-- |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine ring protons are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.
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¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the nitrile carbon, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons provide information about the electronic environment within the heterocyclic system.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylpyrimidine-5-carbonitrile would be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the methyl and aromatic protons, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
2.3. Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would be indicative of the pyrimidine ring structure and the substituents.
Experimental Protocols
The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various synthetic routes. A general and widely applicable method involves the condensation of a three-carbon synthon with an amidine. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of related pyrimidine-5-carbonitriles.
3.1. Synthesis of 2-Methylpyrimidine-5-carbonitrile
This synthesis is a multi-step process that can be generalized from the synthesis of similar pyrimidine-5-carbonitrile derivatives.
Workflow for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
3.1.1. Materials and Reagents
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Acetamidine hydrochloride
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A suitable three-carbon electrophile with a nitrile group (e.g., a derivative of malononitrile or ethyl cyanoacetate that can be converted to the nitrile)
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Base (e.g., sodium ethoxide, potassium carbonate)
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Anhydrous solvent (e.g., ethanol, dimethylformamide)
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Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)
3.1.2. Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amidine (acetamidine hydrochloride) and the three-carbon electrophile in an appropriate anhydrous solvent.
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Addition of Base: Slowly add the base to the reaction mixture at room temperature. The choice of base and solvent is critical and depends on the specific reactivity of the starting materials.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an acidic solution to neutralize the base.
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Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
3.1.3. Characterization
Confirm the identity and purity of the synthesized 2-Methylpyrimidine-5-carbonitrile using standard analytical techniques such as NMR, IR, and mass spectrometry, and by measuring its melting point.
Logical Relationship for Compound Characterization
Caption: Logical workflow for the structural confirmation and purity assessment of a synthesized compound.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Methylpyrimidine-5-carbonitrile is not widely available, general precautions for handling nitrile-containing heterocyclic compounds should be followed. These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a summary of the known chemical properties of 2-Methylpyrimidine-5-carbonitrile. The tabulated physical data, along with the generalized spectroscopic information and a detailed synthetic protocol, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental work is encouraged to fully characterize this compound, including detailed solubility studies and the acquisition of experimental spectroscopic data.
